![molecular formula C21H13FN4S B286906 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286906.png)
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound exerts its biological activity by interacting with specific molecular targets. For example, in cancer cells, this compound targets the p53 pathway and induces apoptosis. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on the specific application. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In microbial cells, this compound disrupts the cell membrane and inhibits the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential applications in various fields. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the possible areas of research are:
1. Structure-activity relationship studies to identify the key structural features responsible for the biological activity of this compound.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
4. Combination therapy studies to investigate the potential synergistic effects of this compound with other anti-cancer drugs.
5. Formulation studies to improve the solubility and bioavailability of this compound.
Conclusion:
In conclusion, 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in drug development.
Métodos De Síntesis
The synthesis of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the commonly used methods involves the reaction of 2-mercapto-1,3,4-thiadiazole with 4-bromo-1-biphenyl-4-yl-1H-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. Some of the significant scientific research applications of this compound are:
1. Anti-cancer activity: Several studies have reported the anti-cancer activity of 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole against various cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways.
2. Anti-inflammatory activity: 6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound has also shown promising antimicrobial activity against various bacterial and fungal strains.
Propiedades
Fórmula molecular |
C21H13FN4S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H13FN4S/c22-18-8-4-7-17(13-18)19-23-24-21-26(19)25-20(27-21)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
Clave InChI |
FKMIHFKDFOTISJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Chloro-6-fluorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286823.png)
![6-(2-Chlorobenzyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286824.png)
![6-Ethyl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286825.png)
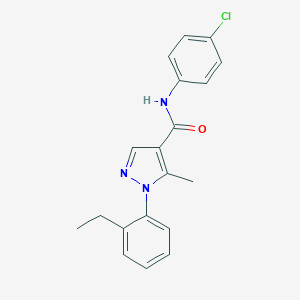
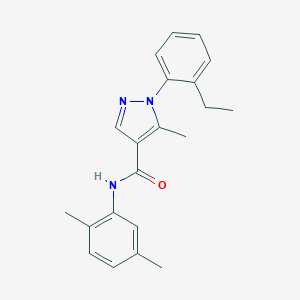
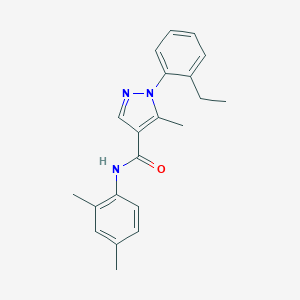
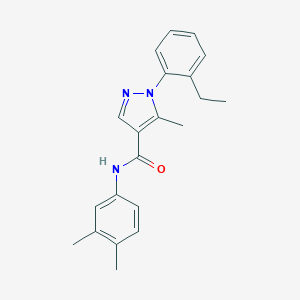
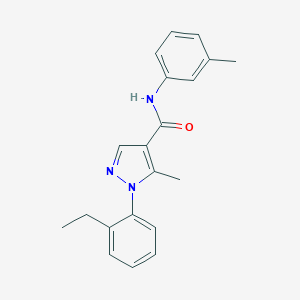
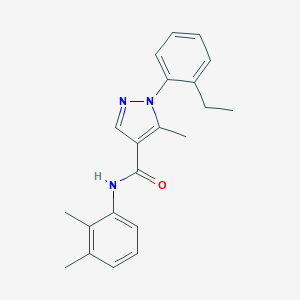
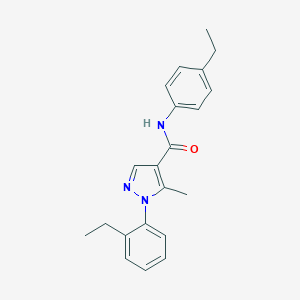
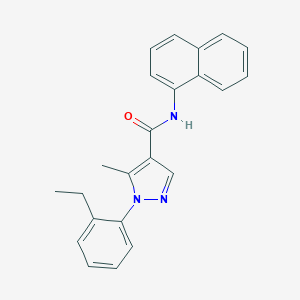
![3-{[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole](/img/structure/B286845.png)
![3-(3,5-Dimethylphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286847.png)
![3-(3,5-Dimethylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286848.png)